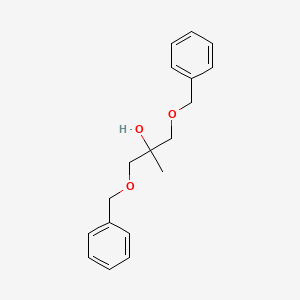

1,3-Bis(benzyloxy)-2-methylpropan-2-ol

Description

1,3-Bis(benzyloxy)-2-methylpropan-2-ol is a synthetic organic compound characterized by a central propan-2-ol backbone substituted with two benzyloxy groups at the 1- and 3-positions and a methyl group at the 2-position. Its molecular formula is C₁₈H₂₂O₃, with a molecular weight of 286.36 g/mol. Structurally, the compound combines hydrophobic benzyloxy moieties with a polar hydroxyl group, conferring unique physicochemical properties such as moderate lipophilicity (predicted logP ≈ 3.5–4.0) and solubility in organic solvents like dichloromethane or ethanol .

Properties

CAS No. |

58020-98-7 |

|---|---|

Molecular Formula |

C18H22O3 |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

2-methyl-1,3-bis(phenylmethoxy)propan-2-ol |

InChI |

InChI=1S/C18H22O3/c1-18(19,14-20-12-16-8-4-2-5-9-16)15-21-13-17-10-6-3-7-11-17/h2-11,19H,12-15H2,1H3 |

InChI Key |

FECUUOZWYYXDCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(COCC1=CC=CC=C1)(COCC2=CC=CC=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion highlight structural analogs of 1,3-bis(benzyloxy)-2-methylpropan-2-ol, emphasizing differences in functional groups, physicochemical properties, and applications.

Table 1: Comparative Analysis of Structural Analogs

*Predicted based on structural analogs.

Structural and Functional Differences

Benzyloxy vs. Aryloxy: Compounds with aryloxy groups (e.g., 1,3-bis(aryloxy)propan-2-ol derivatives) exhibit variable electronic and hydrophobic properties depending on the aryl substituent, influencing their antileishmanial activity .

Physicochemical Properties: Lipophilicity: The target compound’s logP (~3.8) is higher than non-methylated analogs (e.g., 1,3-bis(benzyloxy)-2-propanol, logP ~3.2), favoring membrane permeability but reducing aqueous solubility . Polarity: Derivatives with additional polar groups (e.g., 1-(benzylsulfonyl)-3-[4-(trifluoromethoxy)phenoxy]propan-2-ol, logP ~4.5) exhibit enhanced lipophilicity, impacting bioavailability .

Synthetic Routes: Most analogs are synthesized via epichlorohydrin-phenol coupling, but yields vary. For example, 2-(3-(benzyloxy)phenyl)propan-2-ol achieves a 90% yield using optimized conditions , whereas 1,3-bis(aryloxy)propan-2-ol derivatives require tailored reaction parameters for different aryl groups .

Biological and Industrial Applications :

- Antiviral vs. Antiparasitic : The target compound is specialized for antiviral intermediates, while 1,3-bis(aryloxy)propan-2-ol derivatives are optimized for antileishmanial activity .

- Safety Profiles : Compounds like 3-(benzyloxy)-2,2-dimethylpropan-1-ol pose higher hazards (H315, H319, H335) due to reactive methyl and benzyloxy groups, necessitating stringent handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.